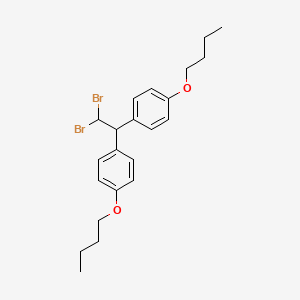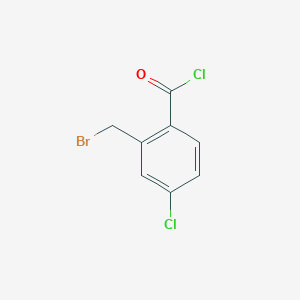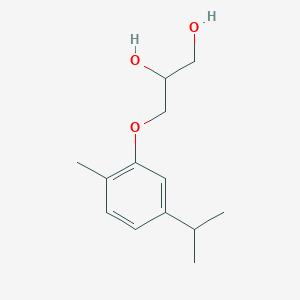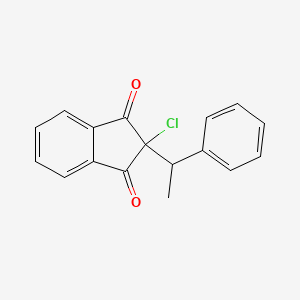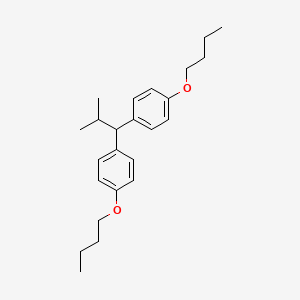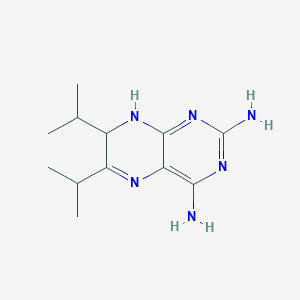![molecular formula C20H23NO3 B14511426 4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL CAS No. 62638-81-7](/img/structure/B14511426.png)
4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL is a complex organic compound with a unique structure that includes a phenanthrene backbone substituted with dimethylamino and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL typically involves multi-step organic reactions. One common method includes the alkylation of a phenanthrene derivative with a dimethylaminoethyl group, followed by methoxylation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can interact with biological membranes, altering their function, while the phenanthrene backbone may intercalate with DNA, affecting gene expression. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Dimethylamino)ethyl]morpholine
- 2-(Dimethylamino)ethyl methacrylate
- 2-(2-(Dimethylamino)ethoxy)ethanol
Uniqueness
4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specialized research applications.
Properties
CAS No. |
62638-81-7 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-ol |
InChI |
InChI=1S/C20H23NO3/c1-21(2)12-11-15-16(22)9-7-13-5-6-14-8-10-17(23-3)20(24-4)19(14)18(13)15/h5-10,22H,11-12H2,1-4H3 |
InChI Key |
PCVTYLGFDHSARE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C(C=CC2=C1C3=C(C=C2)C=CC(=C3OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)

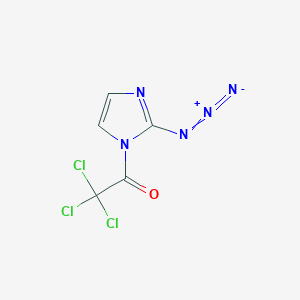
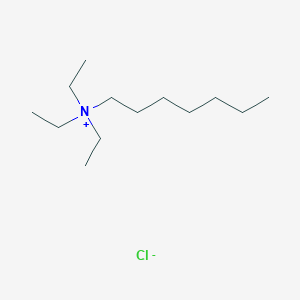
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
